molecular formula C24H36N2O2 B13401222 1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)octadec-9-en-1-one CAS No. 288862-58-8

1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)octadec-9-en-1-one

Cat. No.: B13401222
CAS No.: 288862-58-8
M. Wt: 384.6 g/mol
InChI Key: YMLAXVVBJJHSKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oleoyl oxazolopyridine typically involves the reaction of oleic acid with oxazolopyridine derivatives under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of oleoyl oxazolopyridine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as column chromatography or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Oleoyl oxazolopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can result in the formation of new compounds with different properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oleoyl oxazolopyridine stands out due to its high potency as a FAAH inhibitor, making it a valuable tool for studying the role of fatty acid amides in various biological processes. Its unique chemical structure also allows for diverse chemical modifications, enabling the development of new compounds with tailored properties .

Properties

IUPAC Name

1-([1,3]oxazolo[4,5-b]pyridin-2-yl)octadec-9-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(27)24-26-23-22(28-24)19-17-20-25-23/h9-10,17,19-20H,2-8,11-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLAXVVBJJHSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)C1=NC2=C(O1)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694015
Record name 1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)octadec-9-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288862-58-8
Record name 1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)octadec-9-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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